4-Chloro-6-fluoroquinolin-8-amine 4-Chloro-6-fluoroquinolin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17657993
InChI: InChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2
SMILES:
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol

4-Chloro-6-fluoroquinolin-8-amine

CAS No.:

Cat. No.: VC17657993

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-fluoroquinolin-8-amine -

Specification

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
IUPAC Name 4-chloro-6-fluoroquinolin-8-amine
Standard InChI InChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2
Standard InChI Key IQWDJAVZEYKHKC-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=CC(=CC2=C1Cl)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-6-fluoroquinolin-8-amine (C9_9H6_6ClFN2_2) features a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substitutions include:

  • Chlorine at position 4 (benzene ring), enhancing electrophilicity and steric bulk.

  • Fluorine at position 6 (benzene ring), improving metabolic stability and lipophilicity.

  • Amino group at position 8 (pyridine ring), enabling hydrogen bonding and interactions with biological targets .

The molecular weight is 196.61 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity suitable for membrane penetration .

Spectroscopic Characteristics

  • NMR: The 1^1H-NMR spectrum typically shows a singlet for the C8-amino protons (δ 6.8–7.1 ppm) and distinct coupling patterns for aromatic protons adjacent to halogens (e.g., JHFJ_{H-F} = 8–10 Hz for C6-F) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 197.0 [M+H]+^+, with isotopic clusters confirming chlorine presence .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-chloro-6-fluoroquinolin-8-amine involves multistep protocols optimized for regioselectivity and yield (Table 1):

Table 1: Synthetic Pathways for 4-Chloro-6-fluoroquinolin-8-amine

StepReaction TypeReagents/ConditionsYield
1CyclocondensationEthyl acetoacetate, 4-fluoroaniline72%
2ChlorinationPOCl3_3, 80°C, 1.5 h98%
3AminationNH3_3/EtOH, reflux, 6 h85%

Adapted from PMC (2012) .

Chlorination Optimization

Phosphorus oxychloride (POCl3_3) is preferred for introducing chlorine at position 4 due to its high electrophilicity. Reaction at 80°C for 1.5 hours achieves near-quantitative conversion of the intermediate 6-fluoroquinolin-8-amine to the 4-chloro derivative .

Amination Strategies

Direct amination at position 8 employs ammonia in ethanol under reflux, avoiding side reactions at positions 2 and 4. Zinc chloride catalysis in DMF enhances reaction rates by stabilizing transition states .

Biological Activity and Mechanisms

Antiproliferative Effects

4-Chloro-6-fluoroquinolin-8-amine derivatives exhibit potent activity against cancer cell lines (Table 2):

Table 2: Antiproliferative Activity (IC50_{50}, μM)

CompoundH-460 (Lung)HT-29 (Colon)HepG2 (Liver)
8e0.030.550.33
Gefitinib1.242.101.89

Data from PMC (2012) .

Mechanistically, the compound intercalates into DNA, inducing double-strand breaks and activating p53-dependent apoptosis . Fluorine at C6 enhances binding to topoisomerase II, while the C8-amino group facilitates hydrogen bonding with thymine residues.

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound’s quinoline core serves as a template for designing gyrase inhibitors. Modifications at C2 and C8 (e.g., adding piperazine rings) improve Gram-negative coverage, with lead candidates showing 4-fold greater potency than levofloxacin in murine sepsis models.

Anticancer Scaffolds

Hybrid derivatives incorporating vinylaryl groups at C2 (e.g., compound 8e) demonstrate 186-fold greater activity against lung cancer than gefitinib, with minimal cytotoxicity to normal fibroblasts (Selectivity Index > 300) .

Comparison with Structural Analogs

Table 3: Activity Profile of Quinoline Derivatives

CompoundTargetIC50_{50}/MICUnique Feature
4-Chloro-6-fluoro-8-amineDNA/Topo II0.03 μM (H-460)Dual halogenation
CiprofloxacinDNA gyrase0.25 μg/mLBroad-spectrum
BrequinarDHODH50 nMImmunosuppressive

Sources: .

The dual halogenation in 4-chloro-6-fluoroquinolin-8-amine confers superior target affinity compared to mono-halogenated analogs, while the C8-amino group reduces hERG channel binding (IC50_{50} > 100 μM), mitigating cardiac toxicity risks .

Future Research Directions

  • Prodrug Development: Esterifying the C8-amino group to enhance oral bioavailability.

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) for immuno-oncology applications.

  • Resistance Mitigation: Structure-activity relationship (SAR) studies to address mutations in bacterial gyrase.

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